molecular formula C12H15ClF3NO B3049501 4-[2-(Trifluoromethyl)phenyl]piperidin-4-ol hydrochloride CAS No. 208989-30-4

4-[2-(Trifluoromethyl)phenyl]piperidin-4-ol hydrochloride

Cat. No.: B3049501
CAS No.: 208989-30-4
M. Wt: 281.7 g/mol
InChI Key: JGHLOFQYBRGNLC-UHFFFAOYSA-N
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Description

4-[2-(Trifluoromethyl)phenyl]piperidin-4-ol hydrochloride is a chemical compound that belongs to the class of piperidine derivatives It features a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperidine ring with a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Trifluoromethyl)phenyl]piperidin-4-ol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-(trifluoromethyl)phenylpiperidin-4-ol.

    Reaction with Hydrochloric Acid: The intermediate compound is then reacted with hydrochloric acid to form the hydrochloride salt.

A common synthetic route involves the Grignard reaction between 1-benzyl-4-piperidone and 3-bromobenzotrifluoride, followed by catalytic hydrogenation to remove the benzyl protecting group, yielding 4-[3-(trifluoromethyl)phenyl]-4-piperidinol. This intermediate is then converted to the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Trifluoromethyl)phenyl]piperidin-4-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to modify the piperidine ring or the phenyl ring.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction can lead to various reduced forms of the piperidine ring.

Scientific Research Applications

4-[2-(Trifluoromethyl)phenyl]piperidin-4-ol hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(Trifluoromethyl)phenyl]piperidin-4-ol hydrochloride is unique due to its specific combination of a trifluoromethyl group and a piperidine ring with a hydroxyl group. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4-[2-(trifluoromethyl)phenyl]piperidin-4-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO.ClH/c13-12(14,15)10-4-2-1-3-9(10)11(17)5-7-16-8-6-11;/h1-4,16-17H,5-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGHLOFQYBRGNLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=CC=CC=C2C(F)(F)F)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50632633
Record name 4-[2-(Trifluoromethyl)phenyl]piperidin-4-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50632633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208989-30-4
Record name 4-[2-(Trifluoromethyl)phenyl]piperidin-4-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50632633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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